molecular formula C22H22O5 B4219852 7-methyl-2-oxo-4-propyl-2H-chromen-5-yl 2-ethoxybenzoate

7-methyl-2-oxo-4-propyl-2H-chromen-5-yl 2-ethoxybenzoate

Cat. No.: B4219852
M. Wt: 366.4 g/mol
InChI Key: VFKDTPHFPWFXDY-UHFFFAOYSA-N
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Description

7-methyl-2-oxo-4-propyl-2H-chromen-5-yl 2-ethoxybenzoate is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of aromatic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .

Chemical Reactions Analysis

Types of Reactions

7-methyl-2-oxo-4-propyl-2H-chromen-5-yl 2-ethoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

7-methyl-2-oxo-4-propyl-2H-chromen-5-yl 2-ethoxybenzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-methyl-2-oxo-4-propyl-2H-chromen-5-yl 2-ethoxybenzoate involves its interaction with various molecular targets and pathways. For instance, it may inhibit enzymes such as cyclooxygenase, leading to anti-inflammatory effects. Additionally, its ability to intercalate with DNA can contribute to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other coumarin derivatives such as:

Uniqueness

What sets 7-methyl-2-oxo-4-propyl-2H-chromen-5-yl 2-ethoxybenzoate apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(7-methyl-2-oxo-4-propylchromen-5-yl) 2-ethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O5/c1-4-8-15-13-20(23)26-18-11-14(3)12-19(21(15)18)27-22(24)16-9-6-7-10-17(16)25-5-2/h6-7,9-13H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFKDTPHFPWFXDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC(=O)C3=CC=CC=C3OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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